molecular formula C13H16F3N3O4 B1667989 Benfluralin CAS No. 1861-40-1

Benfluralin

Cat. No. B1667989
CAS RN: 1861-40-1
M. Wt: 335.28 g/mol
InChI Key: SMDHCQAYESWHAE-UHFFFAOYSA-N
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Description

Benfluralin is an herbicide of the dinitroaniline class . It is used to control grasses and other weeds . The chemical formula of Benfluralin is C13H16F3N3O4 .


Molecular Structure Analysis

The molecular structure of Benfluralin consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The molecular weight of Benfluralin is 335.2790 .


Physical And Chemical Properties Analysis

Benfluralin appears as an orange crystalline solid . It has a density of 1.338 g/mL, a melting point of 65.0 to 65.5 °C, and a boiling point of 121 to 122 °C at 0.6 mbar . Its solubility in water is 1 mg/L .

Scientific Research Applications

Herbicide Efficacy and Environmental Impact

  • Herbicide Application in Agriculture: Benfluralin is widely recognized for its application as a pre-emergence herbicide in agricultural settings. Studies have shown its effectiveness in controlling grass weeds and broadleaf weeds, which is crucial for crop yields. For example, its use in cotton and groundnut farming has demonstrated substantial increases in crop yields due to its effectiveness in weed control (Jennings & Drennan, 2006).
  • Soil Microbial Interaction: Research has also delved into the impact of benfluralin on soil microbial biomass, revealing that its presence can significantly affect microbial biomass content. This interaction between herbicide persistence and microbial biomass underscores the importance of understanding and managing the environmental impacts of benfluralin use (Vischetti, Casucci, & Perucci, 2002).

Effects on Non-Target Organisms

  • Impact on Earthworms: The environmental ramifications of benfluralin usage extend to non-target organisms such as earthworms. Studies have indicated that exposure to benfluralin can significantly affect the survival and growth of earthworms, highlighting the necessity of adhering to recommended application rates and conducting further studies under various conditions to better understand these impacts (TravlosIlias et al., 2017).
  • Effect on Aquatic Organisms: The aquatic toxicity of benfluralin is another critical aspect of its environmental impact. Peer reviews of pesticide risk assessments, including the use of benfluralin, have been conducted to evaluate its effects on aquatic organisms. These assessments are vital for regulatory frameworks to ensure the safety and sustainability of benfluralin use in various environments (Álvarez et al., 2022).

Toxicological Assessments and Human Relevance

  • Mode of Action and Human Relevance: Toxicological studies have examined the mode of action (MOA) of benfluralin, particularly in relation to liver carcinogenesis in rodents. This research is critical for understanding the potential human health risks associated with exposure to benfluralin. It has been found that the MOA in rodents, involving the activation of specific receptors leading to liver tumors, is generally considered non-relevant to humans due to differences in responses between humans and rodents (Strupp et al., 2020).

Potential Applications Beyond Agriculture

  • Antimalarial Potential: Research has explored the use of dinitroaniline herbicides like benfluralin for potential antimalarial applications. A study using a rodent model of malaria showed that benfluralin and related compounds had in vitro activity against Plasmodium berghei, a malaria parasite. This suggests a possible avenue for the development of new antimalarial treatments, although the effectiveness of these compounds in vivo and their suitability for clinical use would require further investigation (Dow et al., 2002).

Safety And Hazards

Contact with Benfluralin may cause burns to skin and eyes . Inhalation of dust may have a damaging effect on the lungs . Fire may produce irritating, corrosive, and/or toxic gases . Some liquids produce vapors that may cause dizziness or asphyxiation . It is also classified as a dermal sensitizer .

Future Directions

Developing an effective detection method for Benfluralin is of great significance, since it can be bioaccumulated by aquatic organisms in the environment, possessing potential risks to human health . A surfactant-assisted approach has been reported for the fluorescence tracking of Benfluralin in plants , which could be a promising direction for future research.

properties

IUPAC Name

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline
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InChI

InChI=1S/C13H16F3N3O4/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3
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InChI Key

SMDHCQAYESWHAE-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
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Molecular Formula

C13H16F3N3O4
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DSSTOX Substance ID

DTXSID3023899
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Molecular Weight

335.28 g/mol
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Physical Description

Benfluralin is a yellow-orange solid. Herbicide., Yellow-orange solid; [Merck Index] Orange crystalline solid; [MSDSonline]
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Boiling Point

148-149 °C at 7 mm Hg; 121-122 °C at 0.5 mm Hg
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Solubility

G/100 ML AT 25 °C: >50 IN ACETONE; >25 IN ACETONITRILE; >50 IN CHLOROFORM; 45 IN DIMETHYLFORMAMIDE; 60 IN DIOXANE; 4 IN METHANOL; 58 IN METHYL ETHYL KETONE; 45 IN XYLENE, 2.4 G/100 ML ETHANOL AT 25 °C, In water, 0.1 mg/L at 25 °C
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Vapor Pressure

0.0000653 [mmHg], 6.5X10-5 mm Hg at 25 °C
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Mechanism of Action

Affects seed germination and prevents weed growth by inhibition of root and shoot development.
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Product Name

Benfluralin

Color/Form

Yellow-orange crystals

CAS RN

1861-40-1
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Melting Point

65-66.5 °C, MP: 64-66 °C /TECHNICAL PRODUCT/
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Synthesis routes and methods

Procedure details

Various portions of the 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene (treated as described above) were aminated with N-n-butyl-N-ethylamine, to produce N-n-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline, or with N-ethyl-N-methallylamine, to produce N-ethyl-N-methallyl-2,6-dinitro-4-(trifluoromethyl)aniline. Each product was analyzed for nitrosamine content. The N-n-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline was found to contain 7 or 20 ppm of N-nitroso-N-n-butyl-N-ethylamine (two different analytical laboratories) and the N-ethyl-N-methallyl-2,6-dinitro-4-(trifluoromethyl)aniline was found to contain 16 ppm of N-nitroso-N-ethyl-N-methallylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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